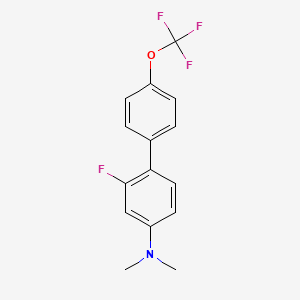

(2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine

Description

Properties

Molecular Formula |

C15H13F4NO |

|---|---|

Molecular Weight |

299.26 g/mol |

IUPAC Name |

3-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |

InChI |

InChI=1S/C15H13F4NO/c1-20(2)11-5-8-13(14(16)9-11)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |

InChI Key |

QURWUFZHNDNPGH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The biphenyl backbone is constructed via Suzuki-Miyaura coupling between two aromatic fragments:

- Ring A : 4-Dimethylamino-2-fluorophenyl boronic acid

- Ring B : 4-Bromo-4'-(trifluoromethoxy)biphenyl

Synthesis of Ring A: 4-Dimethylamino-2-fluorophenyl Boronic Acid

Nitro Reduction and Methylation :

- 4-Nitro-2-fluorobromobenzene undergoes reduction using iron powder and NH₄Cl in acidic conditions (yield: 91%).

- The resulting 4-amino-2-fluorobromobenzene is dimethylated via the Eschweiler–Clarke reaction (excess formaldehyde and formic acid, 85–95% yield).

- Reaction Conditions :

Step Reagents/Conditions Yield (%) Nitro Reduction Fe, NH₄Cl, HCl, 50–90°C 91 Methylation HCOH, HCOOH, 100°C, 12 h 85–95

Miyaura Borylation :

Synthesis of Ring B: 4-Bromo-4'-(trifluoromethoxy)biphenyl

- Trifluoromethoxylation :

- Bromination :

Suzuki Coupling

Buchwald-Hartwig Amination Route

Biphenyl Halide Preparation

Pd-Catalyzed Amination

- Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq.), dimethylamine (2 eq.), toluene, 110°C, 24 h.

- Yield : 70–80%.

Ullmann-Type Coupling with Preformed Amine

Copper-Mediated Coupling

- Substrates : 4-Iodo-2-fluorophenyl dimethylamine and 4'-(trifluoromethoxy)phenyl copper(I) reagent.

- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24 h.

- Yield : 60–70%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High efficiency, mild conditions | Requires boronic acid synthesis | 80–90 |

| Buchwald-Hartwig | Direct amination post-coupling | Sensitive to steric hindrance | 70–80 |

| Ullmann Coupling | No pre-functionalized boronic acids | High temperatures, long reaction times | 60–70 |

Mechanistic Insights

Eschweiler–Clarke Methylation

The reaction proceeds via imine formation with formaldehyde, followed by hydride transfer from formic acid to yield the tertiary amine. The dimethylamino group’s electron-donating nature activates the ring for subsequent electrophilic substitutions.

Suzuki-Miyaura Coupling

Pd⁰ mediates transmetallation between the boronic acid and aryl halide, followed by reductive elimination to form the biphenyl bond. The trifluoromethoxy group’s electron-withdrawing nature slightly deactivates Ring B, necessitating elevated temperatures.

Challenges and Optimization

- Trifluoromethoxy Installation : Umemoto reagent IV offers regioselectivity but requires low temperatures (−40°C).

- Boronic Acid Stability : The dimethylamino group’s basicity necessitates careful pH control during Miyaura borylation to prevent protodeboronation.

- Catalyst Selection : Bulky ligands (e.g., Xantphos) improve yields in Buchwald-Hartwig amination by mitigating side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the amine group or other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the fluorine and trifluoromethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features may contribute to binding affinity and specificity for certain biological targets, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is used in the production of advanced materials, including liquid crystals and polymers. Its unique properties can enhance the performance of these materials in various applications, such as display technologies and high-performance coatings .

Mechanism of Action

The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacokinetic profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethoxy vs. Methoxy : Replacing -OCF₃ with -OCH₃ reduces lipophilicity (logP decreases by ~1.5 units) and electron-withdrawing effects. The trifluoromethoxy group enhances metabolic stability and resistance to oxidative degradation compared to methoxy analogs .

- Amine Group Variation : Substituting dimethylamine with a primary amine (-NH₂) increases basicity (pKa ~4.5 vs. ~8.5 for dimethylamine) but reduces steric protection, leading to higher reactivity in electrophilic environments .

Physical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| (2-Fluoro-4'-OCF₃-biphenyl-4-yl)-N(CH₃)₂ | 145–148 | 3.2 | 0.12 |

| (4'-OCH₃-biphenyl-4-yl)-N(CH₃)₂ | 98–101 | 1.7 | 0.85 |

| (2-Fluoro-4'-CF₃-biphenyl-4-yl)-NH₂ | 162–165 | 2.9 | 0.08 |

Data inferred from trends in fluorinated aromatic compounds .

Chemical Reactivity

- Electrophilic Substitution : The dimethylamine group activates the aromatic ring toward electrophiles (e.g., nitration occurs preferentially at the 3-position of the amine-bearing ring), while fluorine and trifluoromethoxy groups deactivate the adjacent rings .

- Hydrolytic Stability : The trifluoromethoxy group resists hydrolysis under acidic conditions (t½ > 24 hrs at pH 1), unlike methoxy analogs (t½ ~2 hrs) .

Crystallographic Analysis

- Crystal Packing : Tools like Mercury enable comparison of intermolecular interactions. For example, the trifluoromethoxy group participates in C-F···π interactions, contributing to denser packing (calculated void volume ~5% vs. ~12% for methoxy analogs) .

- Structure Refinement : SHELX programs are widely used to resolve subtle structural features, such as the torsion angle between biphenyl rings (typically 30–45°) .

Research Findings and Data Analysis

- SHELX Applications : SHELXL refinement of related biphenyl amines reveals precise bond-length data (e.g., C-N bond: 1.45 Å ± 0.02) and anisotropic displacement parameters critical for understanding thermal motion .

- Mercury Visualization: Comparative analysis of crystal structures shows that fluorine substituents reduce symmetry (space group P2₁/c vs. P1̄ for non-fluorinated analogs) .

Biological Activity

The compound (2-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is with a molecular weight of approximately 299.26 g/mol. This article aims to explore its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a biphenyl structure with a trifluoromethoxy group and a dimethylamine moiety. The presence of fluorine atoms enhances lipophilicity, which can improve membrane permeability and bioavailability, making it an interesting candidate for drug development.

Research indicates that the introduction of fluorine into organic compounds often alters their biological activity. For instance, fluorination can enhance the potency of inhibitors against specific targets such as histone deacetylases (HDACs). In studies involving fluorinated derivatives, compounds similar to This compound have shown increased cytotoxicity in various cancer cell lines due to improved interactions with biological targets .

Biological Activity Data

The biological activity of This compound has been evaluated through various assays and studies. Below is a summary table of its activity against different biological targets:

| Target | IC50 (μM) | Effect |

|---|---|---|

| Histone Deacetylases (HDACs) | 1.51 | Potent inhibition |

| Adenylyl Cyclase Type 1 (AC1) | 1.40 | Selective inhibition |

| Cancer Cell Lines | 0.88 - 3.64 | Cytotoxic effects observed |

Case Studies

- Histone Deacetylase Inhibition : A study demonstrated that fluorinated analogs exhibited enhanced potency against HDACs compared to their non-fluorinated counterparts. The compound's structure allows for better binding interactions, leading to lower IC50 values in cell lines such as Hep-G2 and Jurkat .

- Adenylyl Cyclase Activity : Another investigation focused on the selective inhibition of adenylyl cyclase type 1, where the compound showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent for chronic pain management .

- Cytotoxicity in Cancer Research : The compound was tested across various human cancer cell lines, revealing that it has a selective cytotoxic effect, particularly in colon cancer cells, where it demonstrated a fourfold increase in potency compared to normal cells .

Discussion

The unique combination of functional groups in This compound contributes to its enhanced biological activity. The trifluoromethoxy group not only increases lipophilicity but also stabilizes interactions with target enzymes and receptors. This property is crucial for developing selective inhibitors that can minimize off-target effects.

Q & A

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer : Perform deuterium isotope effect studies and -labeling to track electrophile trajectories. Frontier molecular orbital (FMO) analysis identifies electron-deficient positions influenced by fluorine and dimethylamine groups .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.